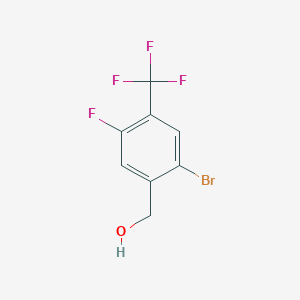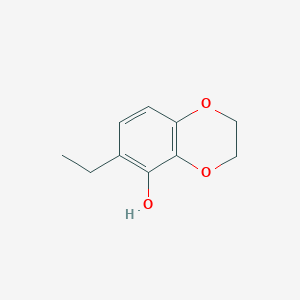
6-Ethyl-2,3-dihydro-1,4-benzodioxin-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethyl-2,3-dihydro-1,4-benzodioxin-5-ol is an organic compound belonging to the class of benzodioxins This compound features a benzodioxin ring system with an ethyl group at the 6th position and a hydroxyl group at the 5th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2,3-dihydro-1,4-benzodioxin-5-ol typically involves the following steps:
Formation of the Benzodioxin Ring: The initial step involves the cyclization of a suitable precursor, such as a catechol derivative, with an appropriate dihalide under basic conditions to form the benzodioxin ring.
Hydroxylation: The hydroxyl group at the 5th position can be introduced via selective oxidation of the corresponding methoxy derivative using reagents such as boron tribromide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
6-Ethyl-2,3-dihydro-1,4-benzodioxin-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to its corresponding dihydro derivative using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Formation of 6-ethyl-2,3-dihydro-1,4-benzodioxin-5-one.
Reduction: Formation of this compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
6-Ethyl-2,3-dihydro-1,4-benzodioxin-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-1,4-benzodioxin-5-ol: Lacks the ethyl group at the 6th position.
6-Methyl-2,3-dihydro-1,4-benzodioxin-5-ol: Contains a methyl group instead of an ethyl group at the 6th position.
6-Propyl-2,3-dihydro-1,4-benzodioxin-5-ol: Contains a propyl group at the 6th position.
Uniqueness
6-Ethyl-2,3-dihydro-1,4-benzodioxin-5-ol is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group may enhance lipophilicity, affecting the compound’s solubility and membrane permeability, which are crucial factors in drug design and other applications.
Eigenschaften
| 6388-76-7 | |
Molekularformel |
C10H12O3 |
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
6-ethyl-2,3-dihydro-1,4-benzodioxin-5-ol |
InChI |
InChI=1S/C10H12O3/c1-2-7-3-4-8-10(9(7)11)13-6-5-12-8/h3-4,11H,2,5-6H2,1H3 |
InChI-Schlüssel |
GPFZRKORQWZMKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C2=C(C=C1)OCCO2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


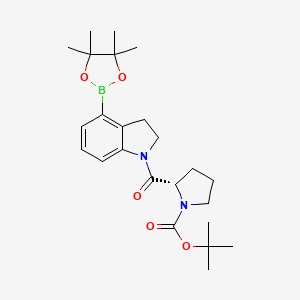
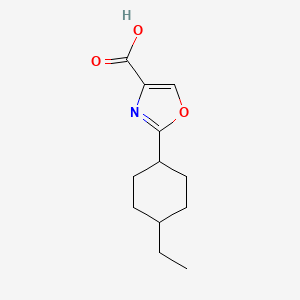
![(Cyclopropylmethyl)(methyl)[(piperidin-4-yl)methyl]amine](/img/structure/B12081494.png)
![N-[7-(3,4-dihydroxy-5-methoxy-6,6-dimethyloxan-2-yl)oxy-8-methyl-2-oxochromen-3-yl]acetamide](/img/structure/B12081507.png)


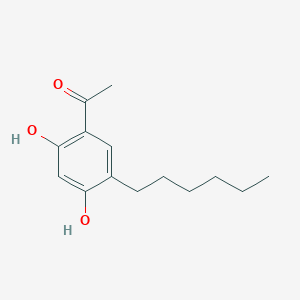



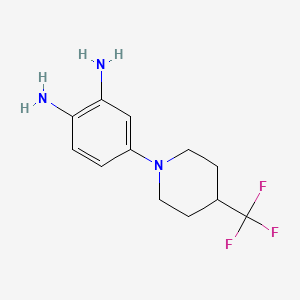
![5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B12081544.png)

